伊博吡兰特

描述

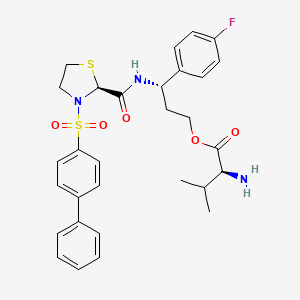

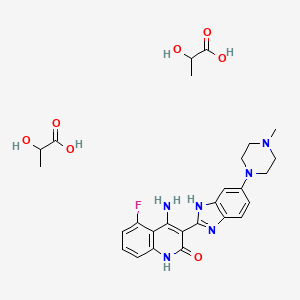

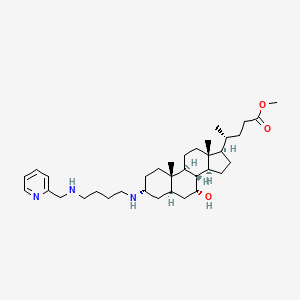

Ebopiprant is an investigational, orally active, selective prostaglandin F2α (PGF2α) receptor antagonist . It is being evaluated as a potential treatment for preterm labor by reducing inflammation and uterine contractions . If approved, it has the potential to be a first-in-class innovation for this common and serious condition with no approved therapies for acute treatment of preterm labor in the United States .

Molecular Structure Analysis

The molecular formula of Ebopiprant is C30H34FN3O5S2 . The molecular weight is 599.74 .Physical And Chemical Properties Analysis

Ebopiprant is a solid compound . It has a solubility of 250 mg/mL in DMSO (ultrasonic) .科学研究应用

非维吡兰特用于哮喘:非维吡兰特(一种前列腺素 D2 受体 2 拮抗剂)已被研究其对持续性嗜酸性粒细胞哮喘患者的疗效。研究发现,它可以减少嗜酸性粒细胞气道炎症,并且对中重度哮喘患者耐受性良好 (Gonem et al., 2016).

非维吡兰特用于减少哮喘发作:另一项关于非维吡兰特的研究考察了其在减少重度哮喘患者哮喘发作中的有效性。虽然试验显示发作率略有降低,但结果没有统计学意义 (Brightling et al., 2020).

阿立哌唑用于酒精中毒治疗:阿立哌唑(一种部分多巴胺激动剂)已被研究其在治疗酒精中毒方面的潜力,表明在非治疗寻求酗酒者中饮酒减少,特别是在自控力较低的人群中 (Voronin et al., 2008).

阿立哌唑用于自闭症障碍:评估了阿立哌唑在治疗自闭症障碍儿童和青少年的易怒症中的疗效和安全性,显示出易怒症的显着改善,并且总体安全且耐受性良好 (Owen et al., 2009).

阿立哌唑用于物质滥用:对阿立哌唑在物质滥用障碍(包括酒精中毒、可卡因、苯丙胺和尼古丁使用)中的应用进行了一项综述,表明其作为一种潜在的治疗候选药物,尽管建议进行进一步的研究以获得确凿的结果 (Brunetti et al., 2012).

作用机制

安全和危害

未来方向

Ebopiprant is currently under investigation in clinical trials . If approved, it could be a significant advancement in the prevention of preterm birth . Organon has licensed the global development, manufacturing, and commercial rights to Ebopiprant . They plan to work with the scientific and medical communities and regulatory authorities in major markets, including the United States, to advance the clinical development and registration of Ebopiprant .

属性

IUPAC Name |

[(3S)-3-(4-fluorophenyl)-3-[[(2S)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34FN3O5S2/c1-20(2)27(32)30(36)39-18-16-26(23-8-12-24(31)13-9-23)33-28(35)29-34(17-19-40-29)41(37,38)25-14-10-22(11-15-25)21-6-4-3-5-7-21/h3-15,20,26-27,29H,16-19,32H2,1-2H3,(H,33,35)/t26-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIBKACUTXYSAK-YCVJPRETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCC(C1=CC=C(C=C1)F)NC(=O)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC[C@@H](C1=CC=C(C=C1)F)NC(=O)[C@H]2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34FN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ebopiprant | |

CAS RN |

2005486-31-5 | |

| Record name | Ebopiprant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2005486315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebopiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EBOPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1AVZ44TEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)